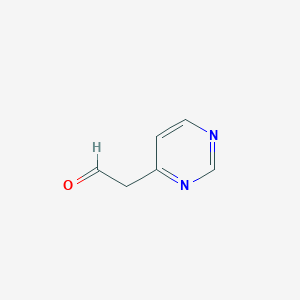
4-Pyrimidineacetaldehyde
Overview
Description
4-Pyrimidineacetaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a heterocyclic organic compound that contains a pyrimidine ring and an aldehyde functional group. The compound has shown promising results in various scientific research applications, including drug discovery and development, biochemistry, and molecular biology.
Mechanism Of Action
The mechanism of action of 4-Pyrimidineacetaldehyde is not yet fully understood. However, studies have shown that the compound can interact with various proteins and enzymes in the body, leading to its biological effects.
Biochemical And Physiological Effects
4-Pyrimidineacetaldehyde has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes in the body, leading to its potential in treating various diseases. The compound has also been shown to have antioxidant properties, which could help protect cells from damage caused by oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Pyrimidineacetaldehyde in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-Pyrimidineacetaldehyde. One potential direction is to further investigate its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential in treating other types of cancer. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 4-Pyrimidineacetaldehyde can be achieved through various methods, including the reaction of 4-chloropyrimidine with sodium borohydride in the presence of acetic acid. Another method involves the reaction of 4-pyrimidinylmagnesium bromide with formaldehyde.
Scientific Research Applications
4-Pyrimidineacetaldehyde has shown potential in various scientific research applications, including drug discovery and development. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-pyrimidin-4-ylacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-4-2-6-1-3-7-5-8-6/h1,3-5H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQNJOUKPHWTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556854 | |
| Record name | (Pyrimidin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidineacetaldehyde | |
CAS RN |
120455-87-0 | |
| Record name | 4-Pyrimidineacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120455-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrimidin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



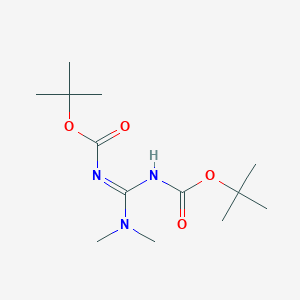
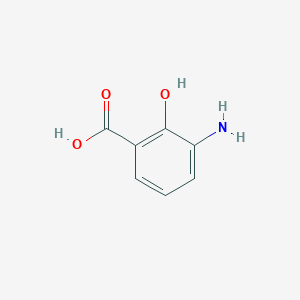
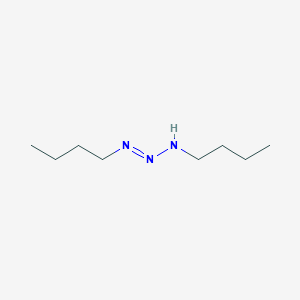
![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)
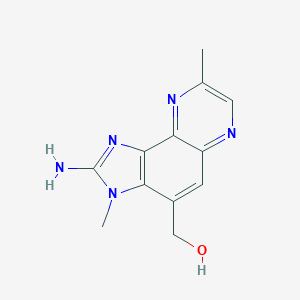
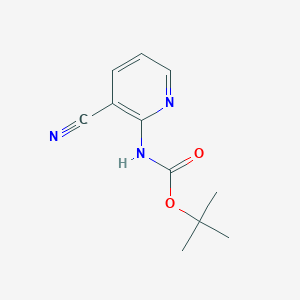
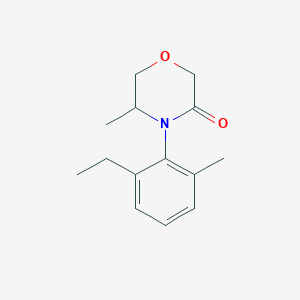
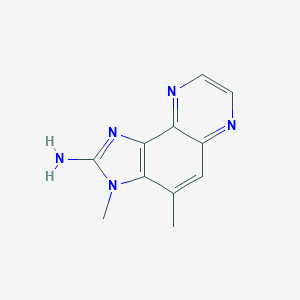
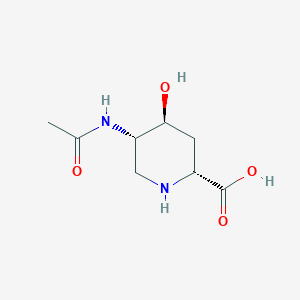
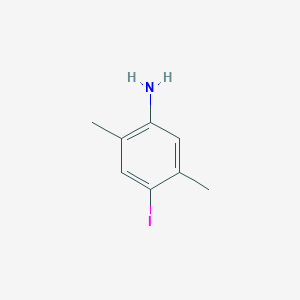

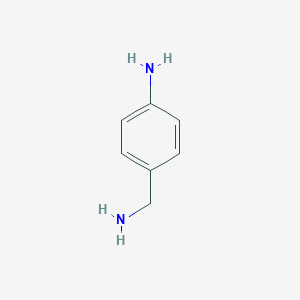

![3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48910.png)